molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B1374979
CAS No.: 503299-24-9
M. Wt: 400.3 g/mol
InChI Key: AFDFEVPHXYRVDH-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a critical organic intermediate recognized for its significant value in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) . Its chemical structure, featuring a bromine substituent on a multi-aromatic amine backbone, makes it an essential building block for constructing complex molecular architectures used in state-of-the-art display and lighting technologies . The primary research application of this compound lies in its role in OLED technology, where it is expertly utilized to synthesize hole-transporting layers or emissive layers within these devices . The bromine atom on the phenyl ring serves as a highly functionalizable site, enabling further cross-coupling reactions that allow researchers to tailor the electronic properties and molecular geometry of the resulting materials for specific high-performance OLED configurations . Beyond its foundational role in display research, this compound's versatility extends to other cutting-edge areas of organic electronics, serving as a useful reagent for preparing carbazole and dibenzofuran-linked tertiary arylamine compounds, which are investigated for their potential to enhance electroluminescent properties . This makes it a compound of interest for researchers developing next-generation optoelectronic devices.

Properties

IUPAC Name

N-(4-bromophenyl)-N,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDFEVPHXYRVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

This is the most widely used method for preparing triarylamines such as this compound.

Procedure:

  • Starting materials: 4-bromoaniline or 4-bromophenyl halide, biphenyl-based aryl halide (e.g., 4-bromobiphenyl), and aniline or phenyl amine derivatives.
  • Catalyst: Palladium complexes such as Pd(OAc)2 or Pd2(dba)3 combined with phosphine ligands (e.g., BINAP, Xantphos).
  • Base: Strong bases like sodium tert-butoxide or potassium carbonate.
  • Solvent: Polar aprotic solvents such as toluene, dioxane, or DMF.
  • Conditions: Heating under inert atmosphere (nitrogen or argon) at 80–120 °C for several hours.

Reaction pathway:

  • Oxidative addition of aryl halide to Pd(0) catalyst.
  • Coordination and deprotonation of amine.
  • Reductive elimination forming the C–N bond.

This method allows selective mono- or di-substitution depending on stoichiometry and reaction conditions.

Ullmann-type Coupling

An alternative copper-catalyzed method involving:

  • Copper(I) salts (e.g., CuI) as catalysts
  • Ligands such as diamines or amino acids to enhance reaction efficiency
  • Elevated temperatures (120–180 °C) in polar solvents or neat conditions

Though less selective than Buchwald-Hartwig, this method is cost-effective for large-scale synthesis.

Stepwise Synthesis via Intermediate Formation

A typical synthetic route involves:

This stepwise approach allows better control over substitution and purification.

Reaction Conditions and Yields

Method Catalyst/Conditions Solvent Temperature (°C) Yield (%) Notes
Buchwald-Hartwig Amination Pd(OAc)2, BINAP, NaOtBu Toluene 90–110 70–85 High selectivity, mild conditions
Ullmann Coupling CuI, diamine ligand DMSO or DMF 140–180 50–70 Cost-effective, harsher conditions
Stepwise Amination Pd catalyst, phosphine ligand Dioxane 80–120 65–80 Allows intermediate purification

These data are compiled from various literature reports on triarylamine syntheses closely related to this compound.

Purification and Characterization

  • Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from solvents like ethanol or toluene yields pure crystalline product.
  • Characterization includes NMR (¹H, ¹³C), mass spectrometry, and melting point determination (approx. 130–134 °C for related compounds).

Research Findings and Applications Related to Preparation

  • The presence of the bromine substituent allows further functionalization via cross-coupling reactions, making this compound a versatile intermediate.
  • Syntheses optimized for high purity (>98%) are critical for applications in organic electronics such as OLEDs, where charge transport properties depend on molecular structure and purity.
  • Studies indicate that controlling the reaction stoichiometry and catalyst system can minimize side reactions such as homocoupling or over-arylation.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C24H18BrN
Molecular Weight 400.3 g/mol
Common Synthetic Route Pd-catalyzed Buchwald-Hartwig amination
Typical Catalysts Pd(OAc)2, Pd2(dba)3 with phosphine ligands
Bases Used Sodium tert-butoxide, potassium carbonate
Solvents Toluene, dioxane, DMF
Reaction Temperature 80–120 °C
Yield Range 65–85%
Purification Column chromatography, recrystallization
Melting Point 130–134 °C (similar compounds)

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the primary applications of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is in the development of OLEDs. The compound serves as an intermediate in the synthesis of organic electroluminescent materials used in OLED displays. OLED technology is characterized by its thin profile and high efficiency compared to traditional LCD displays, as it does not require a backlight and can emit light directly from the organic layers when an electric current is applied .

Key Features:

  • Emissive Properties: The aromatic core and amine functionality contribute to its ability to emit light efficiently.
  • Structural Stability: The biphenyl group promotes rigid structures that enhance mechanical properties, making them suitable for flexible and transparent display technologies.

Materials Science

Advanced Material Development
The unique structural characteristics of this compound allow it to be utilized in creating new materials with enhanced electronic properties. The presence of bromine can influence charge transport mechanisms and light emission capabilities, which are critical for improving device performance in various applications.

Potential Applications:

  • Charge Transport Layers: It can be integrated into charge transport layers in OLEDs or organic solar cells to optimize efficiency.
  • Polymer Blends: Its incorporation into polymer matrices can lead to the development of new materials with desirable mechanical and electrical properties.

Biological Applications

While primarily recognized for its role in electronics, there is potential for this compound to exhibit biological activity due to its aromatic amine structure. Compounds with similar structures have been studied for various therapeutic applications, including anti-cancer properties and as inhibitors in biochemical pathways. However, extensive research through in vitro and in vivo studies would be necessary to substantiate these claims.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound binds to active sites or allosteric sites on proteins, altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Solubility
  • Thiophene-Containing Analogs : Compounds such as (E)-N-((4-Bromothiophen-2-yl)methylene)-4′-chloro-3-methyl-[1,1′-biphenyl]-4-amine (4b) exhibit higher melting points (199–200°C) due to rigid thiophene moieties and halogen substituents. Their yields range from 33% to 51.2% . In contrast, the target compound’s exact melting point is unspecified, but its bromophenyl group likely contributes to moderate thermal stability.
  • Methoxy-Substituted Derivatives : N-([1,1'-biphenyl]-4-yl)-N-(3,5-dimethoxyphenyl)-[1,1'-biphenyl]-4-amine (2a) has a lower melting point (134–135°C), attributed to electron-donating methoxy groups reducing crystal lattice energy .
Solubility
  • The target compound’s slight solubility in DMSO and chloroform contrasts with alkoxy-substituted analogs (e.g., N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine), where bulky alkoxy groups enhance organic solvent compatibility .

Electronic and Optoelectronic Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • Thiophene-Based Analogs : Thiophene’s electron-rich nature enhances π-conjugation, improving charge carrier mobility in organic semiconductors .
  • Methoxy and Alkoxy Derivatives: Electron-donating groups like methoxy (-OCH₃) or dibutoxy (-OC₄H₉) increase HOMO levels, making these compounds suitable as donors in dye-sensitized solar cells (DSSCs). For example, the Hagfeldt donor in MS5 achieves high open-circuit voltage (Voc) in DSSCs due to its bulky alkoxy-substituted biphenyl structure .

Biological Activity

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, commonly referred to as BPTPA, is a biphenyl derivative with notable applications in organic electronics, particularly in OLED technology. However, its biological activity has garnered attention in recent research. This article provides a comprehensive overview of the biological activities associated with BPTPA, supported by relevant data tables and research findings.

BPTPA has the following chemical properties:

PropertyValue
Molecular FormulaC24H18BrN
Molecular Weight400.31 g/mol
Melting Point83.0 - 87.0 °C
Purity≥ 98%
AppearanceWhite powder

1. Antioxidant Properties

Recent studies have indicated that BPTPA exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

  • Mechanism of Action : The compound's structure allows it to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

BPTPA has been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : Research demonstrated that BPTPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This inhibition suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The compound has shown promise in cancer research:

  • Cell Line Studies : In vitro assays revealed that BPTPA exhibits cytotoxic effects against various cancer cell lines, including those expressing the Bcl-2 protein . The IC50 values indicate sub-micromolar activity against these cells, highlighting its potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of BPTPA using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 10 µM, suggesting effective radical scavenging ability.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, macrophages were treated with LPS and varying concentrations of BPTPA. The results showed a dose-dependent decrease in NO production, confirming its anti-inflammatory potential .

Research Findings

The following table summarizes key findings from recent studies on BPTPA:

Study ReferenceBiological ActivityObservations
AntioxidantEffective ROS scavenger
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerSub-micromolar IC50 against cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine?

  • Methodological Answer : Two primary methods are documented:

Buchwald-Hartwig Amination : Coupling 4-bromoiodobenzene with N-phenyl-[1,1'-biphenyl]-4-amine using a palladium catalyst (e.g., Pd(OAc)₂), ligands (Xantphos), and a base (NaOt-Bu) in toluene at 110°C for 24 hours. Yields range from 60–72% after purification via silica gel chromatography .

Ullmann Coupling : Reacting 4,4'-dibromobiphenyl with diphenylamine in the presence of CuI, 1,10-phenanthroline, and K₃PO₄ in DMF at 120°C for 48 hours. This method achieves ~45% yield but requires rigorous exclusion of moisture .

  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and characterize intermediates via ¹H NMR (e.g., aromatic protons at δ 6.8–7.6 ppm) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., para-substituted bromophenyl protons at δ 7.4–7.6 ppm) and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.07) .
  • X-ray Crystallography : Resolve dihedral angles between biphenyl groups (critical for optoelectronic applications) if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Despite regulatory classifications as non-toxic (), implement:

  • Personal Protective Equipment (PPE) : Nitrile gloves (permeation resistance >30 min), lab coats, and sealed goggles .
  • Storage : Argon atmosphere at 4°C in amber glass vials with desiccants to prevent oxidation .
  • Spill Management : Neutralize with 5% acetic acid, followed by ethanol/water rinsing. Avoid combustible materials during disposal .

Advanced Research Questions

Q. How does the bromine substituent influence optoelectronic properties in OLED applications?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing bromine lowers the HOMO level (-5.3 eV vs. -5.1 eV for non-brominated analogs), enhancing electron injection efficiency .
  • Experimental Validation :
  • Cyclic Voltammetry : Measure oxidation potential (ΔE = 0.22 V vs. Fc/Fc⁺) to confirm HOMO-LUMO alignment .
  • Photoluminescence (PL) : Observe a bathochromic shift (λem = 480 nm in thin films) compared to non-brominated derivatives .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic)?

  • Methodological Answer :

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >99% purity, eliminating residual palladium or Suzuki coupling byproducts .
  • Bioassay Standardization :
  • Compare cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) using MTT assays with positive controls (e.g., doxorubicin) .
  • Validate target engagement via kinase inhibition assays (IC50 profiling) .

Q. How can thermal stability be optimized for device integration (e.g., OLEDs)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (285°C, 5% mass loss under N₂) .
  • Accelerated Aging Studies : Expose thin films to 85°C/85% relative humidity for 500 hours; analyze degradation products (e.g., debrominated species) via HPLC-MS .
  • Stabilization Strategies : Incorporate 0.1% w/w butylated hydroxytoluene (BHT) to suppress oxidative dimerization .

Q. What catalytic systems enable efficient functionalization of this compound?

  • Methodological Answer :

  • Palladium-Mediated Cross-Coupling : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in dioxane at 100°C for C–N bond formation (e.g., introducing carbazole moieties) .
  • Nickel Catalysis : Employ Ni(COD)₂/IPrMe·HCl with NaOt-Bu for amination reactions, achieving >80% yield in 16 hours at 120°C .

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